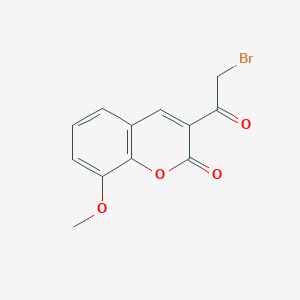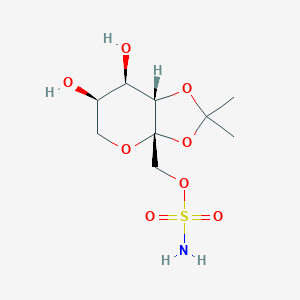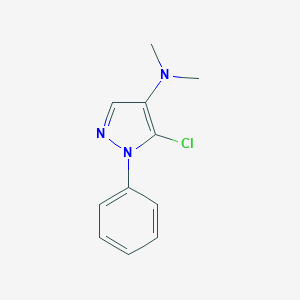![molecular formula C8H8N2O2 B022749 4-Méthoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS No. 917918-80-0](/img/structure/B22749.png)
4-Méthoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
Vue d'ensemble
Description
4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a chemical compound that has garnered interest in various scientific studies. It belongs to a class of organic compounds known as heterocycles, which are fundamental components in many pharmaceuticals and materials.
Synthesis Analysis
The synthesis of related compounds often involves complex reactions. For instance, Halim and Ibrahim (2022) reported the synthesis of a novel compound through ring opening and closure reactions, which could provide insights into the synthesis of 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (Halim & Ibrahim, 2022). Goto et al. (1991) described the synthesis of various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, which shares structural similarities (Goto et al., 1991).
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various methods. For example, Mohammat et al. (2008) examined the crystal structure of a similar compound, which could provide insights into the molecular structure of 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (Mohammat et al., 2008).
Chemical Reactions and Properties
Chemical reactions and properties of similar compounds have been explored in various studies. For instance, Liu et al. (2016) investigated the synthesis and biological evaluation of derivatives, providing valuable information on chemical reactions and properties relevant to our compound of interest (Liu et al., 2016).
Physical Properties Analysis
The physical properties of such compounds are typically characterized by methods like X-ray crystallography and spectroscopy. For example, the work of Amato et al. (1990) on the crystal structures of related nootropic agents offers a perspective on the physical properties of our compound (Amato et al., 1990).
Chemical Properties Analysis
The chemical properties can be deduced from studies like that of Funt et al. (2018), which synthesized and analyzed new heterocyclic betaines, providing insights into the reactivity and stability of compounds in this class (Funt et al., 2018).
Applications De Recherche Scientifique
Thérapeutiques contre le cancer : Inhibition du FGFR
4-Méthoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one : les dérivés ont été identifiés comme des inhibiteurs puissants du récepteur du facteur de croissance des fibroblastes (FGFR), qui est crucial dans divers types de cancers . L'activation anormale de la voie de signalisation du FGFR est associée à la progression et au développement de plusieurs cancers, notamment le cancer du sein, du poumon, de la prostate, de la vessie et du foie . Le composé 4h, un dérivé, a montré une activité inhibitrice significative contre FGFR1–4 et a démontré un potentiel dans l'inhibition de la prolifération, de la migration et de l'invasion des cellules cancéreuses .
Découverte de médicaments : Échafaudage d'azaindole
L'échafaudage d'azaindole, auquel appartient le 7-hydroxy-4-méthoxy-6-azaindole, est répandu dans de nombreux produits naturels biologiquement actifs et dérivés synthétiques . Cet échafaudage a produit plusieurs agents thérapeutiques pour diverses maladies en raison de ses propriétés biochimiques et biophysiques. Le noyau d'azaindole est un élément clé de la découverte de médicaments, avec de nouvelles stratégies de synthèse en cours de développement pour sa diversification .
Méthodologies synthétiques : Techniques élégantes
Les progrès récents en chimie synthétique ont conduit au développement de techniques élégantes pour la fonctionnalisation du noyau 7-azaindole . Ces méthodes sont cruciales pour créer des pharmacophores qui ciblent divers domaines thérapeutiques. Le développement de ces stratégies de synthèse est un domaine de recherche actif, en particulier dans le contexte des réactions de couplage croisé catalysées par les métaux et de fonctionnalisation des liaisons C–H .
Conception d'inhibiteurs de kinases
Le cadre d'azaindole est important dans la conception d'inhibiteurs de kinases. Les kinases sont des enzymes qui jouent un rôle essentiel dans les voies de transduction du signal, et leur dysrégulation est souvent liée à des maladies, y compris le cancer . Le noyau 7-azaindole est utilisé dans la conception d'inhibiteurs qui peuvent moduler l'activité des kinases, offrant une voie vers de nouveaux traitements .
Évaluation biologique : Activités puissantes
L'évaluation biologique des dérivés de 1H-pyrrolo[2,3-b]pyridine, qui comprennent le 7-hydroxy-4-méthoxy-6-azaindole, a montré des activités puissantes contre des cibles biologiques clés<a aria-label="1: 7-Hydroxy-4-methoxy-6-azaindole" data-citationid="00f74adf-2a0b-c4b9-c
Mécanisme D'action
Target of Action
The primary targets of 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, also known as 7-HYDROXY-4-METHOXY-6-AZAINDOLE, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets, FGFRs, by inhibiting their activity . It exhibits potent inhibitory activity against FGFR1, 2, and 3 . The compound’s interaction with its targets results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is noted that the compound has a low molecular weight, which would be beneficial to its subsequent optimization .
Result of Action
In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . In addition, it significantly inhibits the migration and invasion of 4T1 cells .
Safety and Hazards
Orientations Futures
The future directions for research on “4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one” and its derivatives could include further optimization of their synthesis, investigation of their biological activity, and exploration of their potential applications . These compounds have been developed as novel conformationally constrained BET bromodomain inhibitors .
Propriétés
IUPAC Name |
4-methoxy-1,6-dihydropyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-4-10-8(11)7-5(6)2-3-9-7/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKAJMZNTBJUNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)C2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580922 | |
| Record name | 4-Methoxy-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
917918-80-0 | |
| Record name | 4-Methoxy-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)








